Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-
Description
Properties
CAS No. |
858117-25-6 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O/c1-10(19)18-14-4-2-3-11(8-14)13-7-12-5-6-16-15(12)17-9-13/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
PKMHSNSPKSCVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrrole and pyridine derivatives.
Functionalization of the Core: Introduction of the phenyl group at the 3-position of the pyrrolo[2,3-b]pyridine core can be accomplished using cross-coupling reactions, such as Suzuki or Heck coupling.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]- has been investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that this compound can inhibit FGFR activity, leading to the suppression of cancer cell proliferation and survival pathways .
A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant inhibitory effects on FGFR1 with low IC50 values, suggesting that acetamide derivatives could be developed as targeted cancer therapies .
The compound has shown promise in biological studies for its effects on cell proliferation, migration, and apoptosis in cancer cells. In vitro assays have indicated that it can effectively reduce the viability of multiple cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7) and mouse breast cancer cells (4T1) .
Case Study 1: FGFR Inhibition
In a recent study published in RSC Advances, researchers synthesized several derivatives of pyrrolo[2,3-b]pyridine and evaluated their biological activity against FGFRs. The study found that compounds with specific substitutions exhibited enhanced potency against FGFR1, with one compound achieving an IC50 value of 1900 nM. This highlights the potential of acetamide derivatives as therapeutic agents in oncology .
Case Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of acetamide derivatives on various cancer cell lines. The findings revealed that certain compounds led to significant decreases in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Materials Science Applications
The unique structural characteristics of Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]- also make it a candidate for developing novel materials with specific electronic or optical properties. Its heterocyclic nature allows for potential applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities:
Pharmacological and Physicochemical Properties
- Polarity and Solubility: The acetamide group in the target compound offers moderate polarity, balancing solubility and lipophilicity. In contrast, the propanoic acid derivative () is highly polar, which may reduce oral bioavailability .
- Binding Affinity : Pyrazole-containing analogs () show enhanced selectivity for kinase targets due to additional hydrogen-bonding and π-stacking interactions .
- Metabolic Stability : The trifluoromethyl group in ’s compound improves resistance to oxidative metabolism, a feature absent in the target compound .
Computational Predictions
Glide 2.5 docking simulations () suggest that the acetamide group in the target compound forms stable hydrogen bonds with kinase ATP-binding pockets, comparable to pyrazole-containing analogs. However, the pyrrolo[2,3-c]pyridine isomer () may exhibit altered binding due to shifted nitrogen positions .
Biological Activity
Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]- (CAS No. 858117-25-6) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core fused with a phenyl group and an acetamide moiety. This unique structure contributes to its diverse biological activities. The molecular formula is , and its chemical properties are critical for its interaction with biological targets.
Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]- primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including proliferation and survival. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cancer cell growth and survival.
Anticancer Activity
Research indicates that Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]- exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these cell lines suggest potent activity against tumor growth .
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains:
- In vitro Studies : Derivatives of pyrrole-containing compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating that Acetamide may share similar antimicrobial properties .
Case Studies
- Cell Line Studies : In vitro studies using human tumor cell lines revealed that Acetamide significantly reduced cell viability at concentrations as low as 10 µM over 48 hours. This effect was attributed to both cell cycle arrest and increased apoptosis rates .
- Animal Models : Preliminary studies in mouse xenograft models demonstrated that administration of Acetamide resulted in a marked reduction in tumor size compared to control groups treated with vehicle alone. These findings support its potential as an effective therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]- | Structure | FGFR inhibitor; anticancer |
| Pyrrolopyrazine Derivatives | Varies | Anticancer; antibacterial |
| Pyrrole Benzamide Derivatives | Varies | Antimicrobial; anticancer |
Q & A
Q. Q1. What are the standard synthetic routes for preparing acetamide derivatives containing pyrrolo[2,3-b]pyridine scaffolds?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to introduce substituents to the pyrrolo[2,3-b]pyridine core. For example:
- Step 1 : Bromination of the pyrrolo[2,3-b]pyridine core using N-iodosuccinimide (NIS) in acetone at room temperature .
- Step 2 : Protection of the pyrrole nitrogen with tosyl chloride (TsCl) under NaH/THF conditions .
- Step 3 : Coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst in a toluene/EtOH/H₂O solvent system at 90–105°C .
- Step 4 : Deprotection using KOH in ethanol at 80°C to yield the final acetamide derivative .
Key Data : Typical yields range from 50% to 90%, with purity confirmed by LC-MS (e.g., m/z 362.0 [M+H]+) and ¹H NMR (δ 2.03 ppm for CH₃, 8.6 ppm for pyrimidine protons) .
Advanced Synthesis: Regioselectivity and Optimization
Q. Q2. How can regioselectivity challenges in Suzuki couplings of pyrrolo[2,3-b]pyridines be addressed?
Methodological Answer: Regioselectivity is influenced by:
- Catalyst choice : Pd(PPh₃)₄ favors coupling at the 5-position of pyrrolo[2,3-b]pyridine due to steric and electronic effects .
- Solvent systems : Toluene/EtOH/H₂O mixtures enhance solubility of boronic acids and reduce side reactions .
- Temperature control : Higher temperatures (105°C) improve coupling efficiency for electron-deficient arylboronic acids .
Example : In the synthesis of Venetoclax analogs, coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine with 4-formylphenylboronic acid under Pd catalysis achieved >65% yield .
Basic Structural Characterization
Q. Q3. What spectroscopic techniques are critical for confirming the structure of this acetamide derivative?
Methodological Answer:
- ¹H NMR : Look for characteristic signals:
- LC-MS : Confirm molecular weight (e.g., m/z 362.0 [M+H]+) and rule out dehalogenation or desulfonylation byproducts .
- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ .
Advanced Analytical Challenges
Q. Q4. How can overlapping NMR signals in DMSO-d₆ be resolved for this compound?
Methodological Answer:
- COSY/HSQC experiments : Differentiate aromatic protons in crowded regions (δ 7.2–8.6 ppm) .
- Variable-temperature NMR : Reduce signal broadening caused by hydrogen bonding in DMSO .
- Deuterated solvents : Use CDCl₃ or acetone-d₆ for improved resolution of NH protons (e.g., δ 9.92 ppm for NH in DMSO-d₆) .
Biological Activity and Target Identification
Q. Q5. What are the known biological targets of pyrrolo[2,3-b]pyridine-containing acetamides?
Methodological Answer:
- Kinase inhibition : Analogous compounds (e.g., HS-116) inhibit PI3K/Akt/mTOR pathways, confirmed via Western blotting of phosphorylated Akt and caspase-3 activation .
- BCL-2 antagonism : Venetoclax analogs with this scaffold bind BCL-2, validated via fluorescence polarization assays .
Key Finding : Substituents at the 3-phenyl position (e.g., methoxy, trifluoromethyl) modulate potency by 10- to 100-fold in cellular assays .
Advanced Structure-Activity Relationship (SAR)
Q. Q6. How do substituents on the phenyl ring affect potency against kinase targets?
Methodological Answer:
- Electron-withdrawing groups (Cl, CF₃) : Enhance binding to hydrophobic pockets (e.g., in PDGFR inhibitors like PP121), increasing IC₅₀ values by 3–5× .
- Methoxy groups : Improve solubility but reduce membrane permeability, requiring prodrug strategies .
Case Study : Replacing 4-chlorophenyl with 3,4-dimethoxyphenyl in a Venetoclax analog decreased BCL-2 binding affinity by 40% .
Data Contradictions and Reproducibility
Q. Q7. How to address discrepancies in reported yields for similar Suzuki couplings?
Methodological Answer:
- Catalyst purity : Use freshly prepared Pd(PPh₃)₄ to avoid Pd black formation, which reduces yields from 90% to 65% .
- Oxygen exclusion : Degas solvents with N₂ to prevent boronic acid oxidation .
- Column chromatography : Optimize eluent ratios (e.g., hexane/EtOAc gradients) to isolate polar byproducts .
Computational Modeling for Target Validation
Q. Q8. What docking methodologies predict binding modes of this compound to BCL-2?
Methodological Answer:
- Glide docking : Use the "extra precision" (XP) mode to account for solvation effects and ligand flexibility .
- Enrichment factors : Validate models using decoy libraries with physicochemical similarity to known BCL-2 inhibitors (enrichment factors >3 indicate robust predictions) .
Example : Glide 2.5 achieved a root-mean-square deviation (RMSD) of <2.0 Å for Venetoclax analogs docked to BCL-2 .
Impurity Profiling and Analytical Methods
Q. Q9. How to detect trace impurities in acetamide derivatives during scale-up?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate regioisomers (e.g., Venetoclax Impurity 40, m/z 551.57) .
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile functional groups .
Advanced Pharmacokinetic Profiling
Q. Q10. What strategies improve brain penetration of this acetamide derivative?
Methodological Answer:
- LogP optimization : Aim for 2–3 using substituents like cyclopentyl (e.g., PP121, LogP = 2.8) .
- P-glycoprotein inhibition : Co-administer with elacridar to enhance CNS bioavailability .
In Vivo Data : PP121 achieved brain/plasma ratios >0.5 in murine models, confirmed via LC-MS of homogenized tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
